

# Validating <sup>68</sup>Ga-NOTA-AE105 Uptake with uPAR Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The urokinase-type plasminogen activator receptor (uPAR) has emerged as a critical biomarker for tumor aggressiveness and metastatic potential, making it a key target for novel diagnostic and therapeutic strategies in oncology. The positron emission tomography (PET) tracer, <sup>68</sup>Ga-NOTA-AE105, has shown considerable promise for the non-invasive imaging of uPAR expression. This guide provides a comprehensive comparison of <sup>68</sup>Ga-NOTA-AE105's performance, supported by experimental data validating its uptake with uPAR immunohistochemistry (IHC), the gold standard for protein expression analysis in tissue.

## Performance of <sup>68</sup>Ga-NOTA-AE105 Against an Alternative uPAR Tracer

While several radioligands targeting uPAR have been developed, <sup>68</sup>Ga-**NOTA-AE105** and <sup>64</sup>Cu-DOTA-AE105 are two prominent examples that have undergone clinical investigation. Both tracers utilize the same high-affinity peptide antagonist, AE105, to bind to uPAR. The choice between Gallium-68 (<sup>68</sup>Ga) and Copper-64 (<sup>64</sup>Cu) as the radioisotope offers distinct advantages and disadvantages.



| Feature                   | <sup>68</sup> Ga-NOTA-AE105                  | <sup>64</sup> Cu-DOTA-AE105                      |  |
|---------------------------|----------------------------------------------|--------------------------------------------------|--|
| Positron Range (in water) | ~3.5 mm                                      | ~0.6 mm                                          |  |
| Half-life                 | ~68 minutes                                  | ~12.7 hours                                      |  |
| Production                | Generator-produced                           | Cyclotron-produced                               |  |
| Image Resolution          | Good                                         | Potentially higher due to shorter positron range |  |
| Logistics                 | On-site, on-demand production                | Centralized production, longer shelf-life        |  |
| Clinical Experience       | Extensively studied in Phase I and II trials | Investigated in Phase I trials                   |  |

The shorter positron range of <sup>64</sup>Cu could theoretically offer higher resolution imaging, which may be advantageous for detecting smaller lesions.[1] However, the longer half-life of <sup>64</sup>Cu allows for later imaging time points, which might improve tumor-to-background ratios. Conversely, the convenient on-site production of <sup>68</sup>Ga from a generator and its shorter half-life, which results in a lower radiation dose to the patient, make it a highly practical choice for routine clinical use.

## Correlation of <sup>68</sup>Ga-NOTA-AE105 Uptake with uPAR Expression

Multiple clinical studies have demonstrated a significant positive correlation between the uptake of <sup>68</sup>Ga-**NOTA-AE105**, as measured by the maximum standardized uptake value (SUVmax) on PET scans, and the level of uPAR expression in tumor tissues determined by IHC.

A study on patients with oral and oropharyngeal squamous cell carcinoma found a significant correlation between SUVmax and a digitally quantified H-score from IHC of resected primary tumors.[2] Similarly, a foundational Phase I study confirmed that tracer accumulation in tumors corresponded with uPAR expression in excised tissue.[3] In prostate cancer, a positive correlation between SUVmax and Gleason score, a measure of tumor aggressiveness that is often associated with higher uPAR expression, has also been established.[4]



| Cancer Type                                    | Correlation Metric                                                  | Finding                                                                                               | Reference |
|------------------------------------------------|---------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Oral and Oropharyngeal Squamous Cell Carcinoma | SUVmax vs. IHC H-<br>score x Tumor Depth                            | r = 0.67; p = 0.003                                                                                   |           |
| Prostate Cancer                                | SUVmax vs. Gleason<br>Score                                         | Spearman's $\rho = 0.55$ ; $p = 0.003$                                                                |           |
| Neuroendocrine<br>Neoplasms                    | High uPAR PET<br>uptake (Target-to-<br>Liver Ratio) vs.<br>Survival | Hazard Ratio for<br>Progression-Free<br>Survival: 1.87; Hazard<br>Ratio for Overall<br>Survival: 2.64 |           |
| Primary Gliomas                                | High uPAR PET<br>uptake (Tumor<br>SUVmax) vs. Survival              | Hazard Ratio for<br>Progression-Free<br>Survival: 26.5; Hazard<br>Ratio for Overall<br>Survival: 14.3 |           |

It is important to note that in some preclinical studies using patient-derived xenograft models, a direct significant correlation between SUVmax and IHC H-score was not observed, although a clear visual concordance was present. This discrepancy may be attributed to the inherent limitations of IHC, which analyzes a small tissue section that may not represent the heterogeneity of the entire tumor captured by the PET scan.

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for <sup>68</sup>Ga-**NOTA-AE105** PET/CT imaging and uPAR immunohistochemistry based on published clinical trial methodologies.

#### <sup>68</sup>Ga-NOTA-AE105 PET/CT Imaging Protocol

This protocol is a synthesis of methodologies reported in Phase I and II clinical trials.







- Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan.
   Hydration is encouraged.
- Radiotracer Administration: A sterile solution of <sup>68</sup>Ga-NOTA-AE105 is administered intravenously. The typical injected dose is approximately 200 MBq.
- Uptake Period: Imaging is performed relatively quickly after injection, often around 20 minutes post-injection, due to the rapid clearance of the tracer from non-target tissues.
- Image Acquisition: A whole-body PET/CT scan is acquired from the vertex to the mid-thigh.
   The PET acquisition is typically performed in 3D mode with an acquisition time of 2-4 minutes per bed position.
- CT for Attenuation Correction and Anatomical Localization: A low-dose CT scan is performed for attenuation correction of the PET data and for anatomical localization of tracer uptake.
- Image Reconstruction and Analysis: PET images are reconstructed using an iterative algorithm (e.g., OSEM). Regions of interest (ROIs) are drawn on the PET images, guided by the co-registered CT images, to quantify tracer uptake. The SUVmax is calculated for tumor lesions.



#### <sup>68</sup>Ga-NOTA-AE105 PET/CT Workflow



Click to download full resolution via product page

Caption: Workflow for <sup>68</sup>Ga-NOTA-AE105 PET/CT Imaging.

## uPAR Immunohistochemistry (IHC) Protocol

#### Validation & Comparative





This protocol is a generalized procedure for FFPE tissues, which would be adapted with specific antibodies and conditions as used in the validation studies.

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5 μm) are cut and mounted on positively charged slides.
- Deparaffinization and Rehydration: Slides are deparaffinized in xylene or a xylene substitute and rehydrated through a graded series of ethanol solutions to water.
- Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating. This step is crucial for unmasking the uPAR antigen.
- Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
   Non-specific antibody binding is blocked by incubating the slides with a protein block or normal serum.
- Primary Antibody Incubation: The slides are incubated with a primary antibody specific to uPAR at an optimized concentration and duration (e.g., overnight at 4°C).
- Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a substrate-chromogen system such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.
- Counterstaining, Dehydration, and Mounting: The slides are counterstained with hematoxylin
  to visualize cell nuclei, dehydrated through graded ethanol and xylene, and coverslipped with
  a permanent mounting medium.
- Scoring: The staining intensity and the percentage of positive tumor cells are assessed by a
  pathologist to generate a semi-quantitative score, such as the H-score (H-score = Σ
  (intensity × percentage of stained cells)).





Click to download full resolution via product page



Caption: Workflow for uPAR Immunohistochemistry.

### **uPAR Signaling Pathway**

The binding of urokinase-type plasminogen activator (uPA) to uPAR initiates a cascade of signaling events that promote tumor progression. uPAR, being a GPI-anchored protein, lacks an intracellular domain and thus relies on interactions with transmembrane co-receptors, such as integrins and G-protein coupled receptors (GPCRs), to transduce signals. This signaling network activates downstream pathways like FAK, Src, Ras, and MAPK, ultimately leading to increased cell proliferation, migration, invasion, and angiogenesis.





Click to download full resolution via product page



Caption: Simplified uPAR Signaling Cascade.

In conclusion, <sup>68</sup>Ga-**NOTA-AE105** is a robust and clinically validated PET tracer for the non-invasive assessment of uPAR expression. The strong correlation between <sup>68</sup>Ga-**NOTA-AE105** uptake and uPAR expression confirmed by immunohistochemistry underscores its potential as a valuable tool for patient stratification, prognostication, and monitoring response to therapy in a variety of cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Urokinase-Type Plasminogen Activator Receptor (uPAR) Expression and [64Cu]Cu-DOTA-AE105 uPAR-PET/CT in Patient-Derived Xenograft Models of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prospective phase II trial of [68Ga]Ga-NOTA-AE105 uPAR-PET/MRI in patients with primary gliomas: Prognostic value and Implications for uPAR-targeted Radionuclide Therapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urokinase-Type Plasminogen Activator Receptor (uPAR) PET/MRI of Prostate Cancer for Noninvasive Evaluation of Aggressiveness: Comparison with Gleason Score in a Prospective Phase 2 Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating <sup>68</sup>Ga-NOTA-AE105 Uptake with uPAR Immunohistochemistry: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388337#validation-of-ga-nota-ae105-uptake-with-upar-immunohistochemistry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com